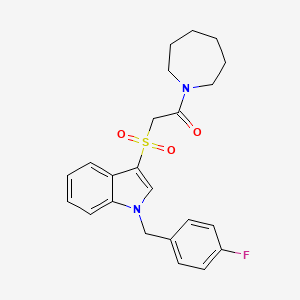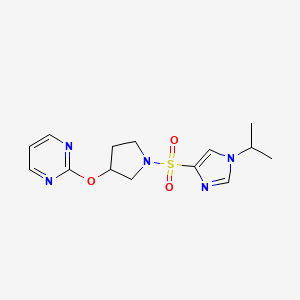
2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound involves an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidinyl and a pyrimidine group, connected by an ether linkage.
Scientific Research Applications
Novel Synthesis Methods
Iodine-Mediated Difunctionalization of Imidazopyridines : A novel approach using iodine-induced sulfonylation and sulfenylation of imidazopyridines has been developed, utilizing sodium sulfinates as the sulfur source. This method allows for selective difunctionalization to access sulfones and sulfides in good yields, indicating a radical pathway involved in the reaction mechanisms. This technique demonstrates a versatile strategy for synthesizing compounds with potential pharmaceutical applications, including structures related to "2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine" (Guo et al., 2018).
Copper-Catalyzed Three-Component Reaction : An efficient method has been reported for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives through a copper-catalyzed three-component one-pot cascade. This process highlights the potential for constructing complex imidazo[1,2-a]pyridine-based structures, which could be related to or include "this compound" in their frameworks (Zhou et al., 2022).
Medicinal Chemistry Applications
Antiulcer Agents : Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antisecretory and cytoprotective agents against ulcers. Although these compounds did not demonstrate significant antisecretory activity, several showed good cytoprotective properties, indicating a potential area of application for related compounds in treating gastrointestinal disorders (Starrett et al., 1989).
Antitumor Evaluation : A study on 7-deaza and 3-deaza congeners of sulfenosine, sulfinosine, and sulfonosine evaluated their antileukemic activity, shedding light on how structural modifications influence cytotoxic activity. While no significant antileukemic activity was observed, the study offers insights into the design of novel antitumor agents, potentially including compounds related to "this compound" (Ramasamy et al., 1990).
Properties
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-11(2)18-9-13(17-10-18)23(20,21)19-7-4-12(8-19)22-14-15-5-3-6-16-14/h3,5-6,9-12H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKLFJFYHQNUME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

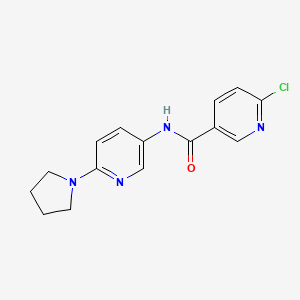
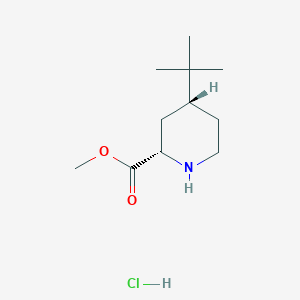
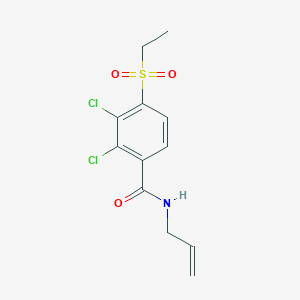
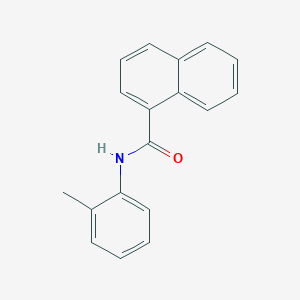
![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)
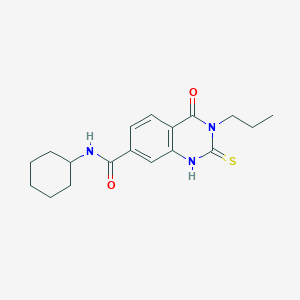
![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)
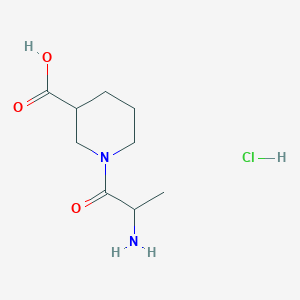

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
